molecular formula C9H16N2S B6230373 (2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine CAS No. 1247681-06-6

(2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine

Cat. No.: B6230373
CAS No.: 1247681-06-6
M. Wt: 184.3
InChI Key:
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Description

(2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine typically involves the reaction of 2-bromo-1,3-thiazole with 2,2-dimethylpropylamine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of cell death in cancer cells. The compound may also interfere with DNA replication and protein synthesis in pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropyl group enhances its lipophilicity and may improve its ability to penetrate cell membranes, making it a valuable compound for various applications .

Properties

CAS No.

1247681-06-6

Molecular Formula

C9H16N2S

Molecular Weight

184.3

Purity

95

Origin of Product

United States

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